molecular formula C10H13NO B084727 1-(2-(Dimethylamino)phenyl)ethanone CAS No. 10336-55-7

1-(2-(Dimethylamino)phenyl)ethanone

Cat. No. B084727
CAS RN: 10336-55-7
M. Wt: 163.22 g/mol
InChI Key: WUWUMGUYJOCPGG-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)phenyl)ethanone, commonly known as DMBA, is a chemical compound that belongs to the class of β-keto amphetamines. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBA is a versatile compound that has been used in the synthesis of several other compounds.

Scientific Research Applications

  • Antimicrobial Applications : A study synthesized new compounds including 1-(2-(4-(dimethylamino)phenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, which showed significant activity against strains of S. aureus and P. aeruginosa, suggesting potential antimicrobial applications (Fuloria et al., 2009).

  • Optical Properties and Fluorescence : Another study investigated the optical properties of derivatives of 1-(2-(Dimethylamino)phenyl)ethanone, specifically the compound DPHP, for its solvatochromic properties, fluorescence quantum yield, and potential as a probe in micelle determination (Khan et al., 2016).

  • Chemical Synthesis : A method was developed for the synthesis of 2,2-bis(4-(dimethylamino)phenyl)-1-aryl ethanones using an I2-CF3SO3H synergistic promoted sp3 C-H bond diarylation protocol, showcasing an efficient pathway for synthesizing derivatives of this compound (Zhu et al., 2012).

  • Photoreactions : A study on UV irradiation of related compounds in chloroform indicated potential applications in photoreactions, leading to products such as 4-(N,N-dimethylamino)acetophenone (Zhang et al., 1998).

  • Heterocyclic Compound Synthesis : There is research showing the application of related compounds in the synthesis of various heterocyclic compounds, like isoflavones and pyrimidines, illustrating the versatility of this compound derivatives in organic chemistry (Moskvina et al., 2015).

  • Antioxidant Activity : Some derivatives of this compound have been studied for their antioxidant properties, specifically in scavenging hydrogen peroxide, highlighting their potential in medicinal chemistry (Malhotra et al., 2013).

  • Photoprotective Applications : The compound has also been used as a photoprotective group for carboxylic acids, offering a method for protecting and subsequently releasing carboxylic acids in a controlled manner (Atemnkeng et al., 2003).

  • Anti-Inflammatory Activity : Derivatives of this compound have been studied for their anti-inflammatory properties, suggesting potential therapeutic applications (Singh et al., 2020).

Safety and Hazards

This compound is classified under GHS07 for safety. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[2-(dimethylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(12)9-6-4-5-7-10(9)11(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWUMGUYJOCPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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